3-氰基-7-(二乙氨基)香豆素

描述

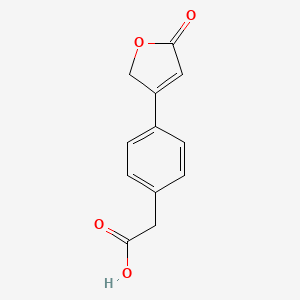

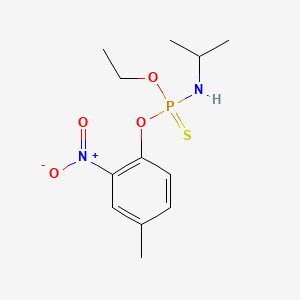

3-Cyano-7-(diethylamino)coumarin is a fluorescent dye with diverse applications due to its unique photophysical properties. It is part of a broader category of coumarin derivatives, renowned for their fluorescence and stability, making them useful in various scientific studies, including living cell imaging.

Synthesis Analysis

The synthesis of 3-Cyano-7-(diethylamino)coumarin derivatives involves facile reactions, like the one-pot procedure combining 3-aldehyde-7-diethylaminocoumarin with 5-aminopyrazole derivatives. This process leads to the creation of new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, exhibiting intramolecular charge transfer characteristics (Chen et al., 2012).

Molecular Structure Analysis

The molecular structures of these compounds have been meticulously characterized by NMR, HRMS, and confirmed via X-ray diffraction. Detailed studies, such as those conducted by Yu et al. (2010), have revealed strong blue emission under ultraviolet light excitation for synthesized coumarin derivatives, underscoring the importance of structural analysis in predicting photophysical behavior (Yu et al., 2010).

Chemical Reactions and Properties

Coumarin derivatives undergo various chemical reactions, leading to diverse compounds with distinct properties. For instance, reactions involving Schiff base compounds with coumarin have led to the synthesis of compounds characterized by UV, 1HNMR, and MS, showcasing the versatility and reactivity of the coumarin core (Cheng, 2011).

Physical Properties Analysis

The photophysical properties, including absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, highlight the high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities of these compounds. Studies like those by Chatterjee and Seth (2013) provide insights into the influence of different environments on the fluorescence properties of coumarin derivatives (Chatterjee & Seth, 2013).

Chemical Properties Analysis

The chemical properties of 3-Cyano-7-(diethylamino)coumarin derivatives are influenced by their molecular structure, leading to distinct absorption and emission characteristics. For example, the interaction of these compounds with beta-cyclodextrins alters their photophysical behavior, as seen in the inclusion complexes formed, affecting fluorescence quantum yields and lifetimes (Tablet et al., 2012).

科学研究应用

光学性质和应用

不同溶剂中的光学性质:7-(二乙氨基)-香豆素-3-羧酸因其光电特性而受到研究。该染料在环己烷、乙醇和二甲基亚砜等不同溶剂中表现出不同的聚集特性,影响其光电特性。这种染料在需要特定光学性质的应用中很有价值 (Liu et al., 2014).

溶剂变色研究:包括在 3 位具有氰基和在 7 位具有二乙氨基的新型荧光亚氨基香豆素染料的光学性质已得到广泛研究。这些染料在极性和中度质子性溶剂中显示出更好的荧光效率,表明它们在需要在特定溶剂中增强荧光的应用中很有用 (Turki et al., 2006).

荧光探针和化学传感器:一种香豆素氰基吡啶衍生物已被开发为亚硫酸氢盐荧光化学传感器,显示出在环境极性跟踪和活细胞监测中具有很高的灵敏度 (Ma et al., 2020).

生物医学应用

抗血管生成活性:已合成 7-二乙氨基香豆素化合物并测试其抗血管生成活性,特别是针对人脐静脉内皮细胞和各种癌细胞系。这表明它们作为开发非毒性血管生成抑制剂的先导化合物的潜力 (Lee et al., 2006).

癌症治疗中的抗有丝分裂潜力:一项对 7-二乙氨基-3(2'-苯并恶唑基)-香豆素的研究显示了其在耐药癌细胞中的抗有丝分裂潜力,表明其作为化疗中新型微管抑制剂的潜力 (Kim et al., 2012).

材料科学应用

固态荧光性质:已研究了小亚氨基香豆素衍生物的固态荧光性质,包括在 3 位具有氰基和在 7 位具有二乙氨基的衍生物。它们作为固态荧光染料或作为更复杂化合物的构建模块很有价值 (Abid-Jarraya et al., 2016).

聚合物的荧光染料:已合成基于香豆素和二乙氨基香豆素的新型双功能染料,在聚合物基质中显示出显着的荧光。这表明它们在材料科学中的应用,其中在各种环境中的荧光特性至关重要 (Danko et al., 2011).

作用机制

Target of Action

3-Cyano-7-(diethylamino)coumarin is primarily used as a reagent for the derivatization of amines and proteins . It has also been used for labeling synthetic peptides for high-throughput detection . This suggests that its primary targets are amines, proteins, and peptides.

Mode of Action

The compound interacts with its targets (amines, proteins, and peptides) through a process known as derivatization . In this process, the compound forms a covalent bond with the target molecule, altering its chemical structure. This alteration can change the target’s properties, such as its reactivity, polarity, or detectability.

Result of Action

The primary result of the action of 3-Cyano-7-(diethylamino)coumarin is the derivatization of amines and proteins. This can enhance the detectability of these molecules, particularly in high-throughput detection systems . The exact molecular and cellular effects would depend on the specific amines or proteins that are derivatized.

安全和危害

The compound should be handled with care as it is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

Coumarins are widely spread in nature and can be found in many plant roots, flowers, leaves, peels, seeds, and fruits, as secondary metabolites . The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Compounds containing coumarin backbone are a very important group of compounds due to their usage in pharmacy and medicine . Therefore, many different methods and techniques are developed in order to synthesize coumarin derivatives .

属性

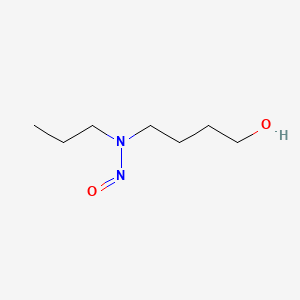

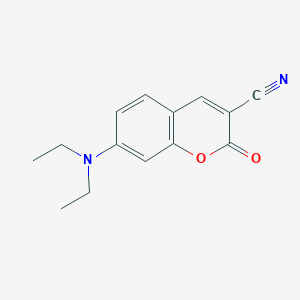

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-16(4-2)12-6-5-10-7-11(9-15)14(17)18-13(10)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYEVRVQGFIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350997 | |

| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51473-74-6 | |

| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51473-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。